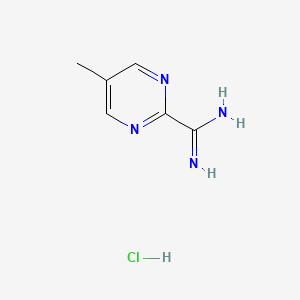

5-Methylpyrimidine-2-carboxamidine hydrochloride

Description

Properties

IUPAC Name |

5-methylpyrimidine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.ClH/c1-4-2-9-6(5(7)8)10-3-4;/h2-3H,1H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJGUJRIICPVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419101-32-8 | |

| Record name | 2-Pyrimidinecarboximidamide, 5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

An In-depth Technical Guide to 5-Methylpyrimidine-2-carboxamidine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive overview of 5-methylpyrimidine-2-carboxamidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. We will delve into its chemical and physical properties, potential applications, and a representative synthetic approach, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Properties of 5-Methylpyrimidine-2-carboxamidine hydrochloride

5-Methylpyrimidine-2-carboxamidine hydrochloride is a pyrimidine derivative characterized by the presence of a methyl group at the 5-position and a carboxamidine group at the 2-position of the pyrimidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental and developmental purposes.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₄ | [1] |

| Molecular Weight | 172.62 g/mol | [1] |

| CAS Number | 1419101-32-8 | [1][2][3] |

| IUPAC Name | 5-methylpyrimidine-2-carboximidamide hydrochloride | [2] |

| Canonical SMILES | CC1=CN=C(C(=N)N)N=C1.Cl | [2] |

| InChI Key | HZJGUJRIICPVAD-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95% - 98% | [1][2] |

Significance and Applications in Research and Development

While specific research on 5-methylpyrimidine-2-carboxamidine hydrochloride is emerging, the broader class of pyrimidine-carboxamidine derivatives has established significance in several areas of scientific research.

-

Pharmaceutical Development : Pyrimidine derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. They are integral to the development of antiviral and anticancer agents, where the pyrimidine scaffold can be modified to enhance drug efficacy and selectivity[4][5]. The carboxamidine moiety is also recognized for its role in forming nickel complexes used as catalysts in cross-electrophile coupling reactions, which are valuable in drug discovery for creating carbon-carbon bonds[6].

-

Biochemical Research : These compounds serve as reagents in biochemical assays to study enzyme activity and protein interactions[4][5]. The structural features of carboxamidines allow them to act as mimics of arginine or lysine residues, enabling them to function as enzyme inhibitors, particularly for proteases. This inhibitory action is crucial for investigating metabolic pathways and disease mechanisms[4].

-

Agrochemicals and Material Science : The applications of pyrimidine derivatives extend to agricultural chemistry in the formulation of herbicides and pesticides[5]. In material science, these compounds are explored for their potential to enhance the properties of polymers[5].

Synthetic Approaches to Pyrimidine Derivatives

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. A general and widely adopted method is the Pinner reaction, which can be adapted for the synthesis of various pyrimidine cores. The synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives has been achieved through one-pot reactions involving substituted benzaldehyde, malononitrile or cyanoacetamide, and urea/thiourea in the presence of a catalyst like ammonium chloride under solvent-free conditions[7].

Below is a conceptual workflow for the synthesis of a substituted pyrimidine, which can be adapted for 5-methylpyrimidine-2-carboxamidine hydrochloride.

Caption: Generalized workflow for the synthesis of pyrimidine derivatives.

Experimental Protocol: Synthesis of a Pyrimidine Derivative

The following is a representative, step-by-step protocol for the synthesis of a pyrimidine derivative, based on established methodologies[7]. This protocol should be adapted and optimized for the specific synthesis of 5-methylpyrimidine-2-carboxamidine hydrochloride.

Objective: To synthesize a pyrimidine-5-carbonitrile derivative via a one-pot, three-component reaction.

Materials:

-

Substituted aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Urea or Thiourea (1.2 mmol)

-

Ammonium chloride (10 mol%)

-

Ethanol (as a potential solvent, though solvent-free is also an option)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Filtration apparatus

Procedure:

-

Reactant Setup: In a clean, dry round-bottom flask, combine the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), urea or thiourea (1.2 mmol), and ammonium chloride (10 mol%).

-

Rationale: This one-pot approach enhances efficiency by combining all reactants at the outset, minimizing intermediate isolation steps. Ammonium chloride acts as a mild and effective catalyst.

-

-

Reaction Conditions: Heat the mixture at 110°C with continuous stirring. If using a solvent, reflux the mixture in ethanol.

-

Rationale: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed.

-

-

Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the reaction's completion.

-

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If not, add cold water to induce precipitation.

-

Rationale: Cooling and the addition of a non-solvent (water) decrease the solubility of the organic product, facilitating its isolation from the reaction mixture.

-

-

Purification: Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and byproducts. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.

-

Rationale: Washing and recrystallization are standard purification techniques to remove impurities and obtain a product of high purity.

-

-

Characterization: Characterize the final product using techniques such as FT-IR, ¹H NMR, and mass spectrometry to confirm its identity and purity.

-

Rationale: Spectroscopic and spectrometric analyses provide structural information that confirms the successful synthesis of the target molecule.

-

Safety and Handling

5-Methylpyrimidine-2-carboxamidine hydrochloride is classified with the following hazards:

-

Harmful if swallowed (H302)[2]

-

Causes skin irritation (H315)[2]

-

Causes serious eye irritation (H319)[2]

-

May cause respiratory irritation (H335)[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat[8].

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust[8].

-

Wash hands thoroughly after handling[8].

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[9].

-

In case of accidental contact or ingestion, seek immediate medical attention[8].

Conclusion

5-Methylpyrimidine-2-carboxamidine hydrochloride is a valuable compound for researchers in the fields of medicinal chemistry, drug discovery, and materials science. Its structural features make it a promising building block for the synthesis of novel therapeutic agents and other functional molecules. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in a research setting.

References

-

5-methylpyrimidine-2-carboxamidine hydrochloride. (n.d.). Appretech Scientific Limited. [Link]

-

Pyrimidine-5-carboxamidine hydrochloride | 690619-43-3. (n.d.). J&K Scientific LLC. [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2014). MDPI. [Link]

-

Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2022). PMC. [Link]

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. [Link]

Sources

- 1. appretech.com [appretech.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1419101-32-8|5-Methylpyrimidine-2-carboxamidine hydrochloride|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Carboxamidine Ligands for Reductive Cross-Electrophile Coupling | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. ias.ac.in [ias.ac.in]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 5-Methylpyrimidine-2-carboxamidine HCl for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 5-Methylpyrimidine-2-carboxamidine hydrochloride (CAS No. 1419101-32-8), a heterocyclic compound with potential applications in pharmaceutical research and development. Drawing upon available data and the established knowledge of related pyrimidine and amidine compounds, this document serves as a technical resource for scientists and drug development professionals.

Chemical Identity and Physicochemical Properties

5-Methylpyrimidine-2-carboxamidine hydrochloride is a pyrimidine derivative characterized by a methyl group at the 5-position and a carboxamidine group at the 2-position of the pyrimidine ring, supplied as a hydrochloride salt. The presence of the amidine group, a strong base, suggests that the hydrochloride salt form enhances stability and solubility in aqueous media.

Table 1: Physicochemical Properties of 5-Methylpyrimidine-2-carboxamidine HCl

| Property | Value | Source |

| CAS Number | 1419101-32-8 | [1] |

| IUPAC Name | 5-methylpyrimidine-2-carboximidamide hydrochloride | [1] |

| Molecular Formula | C₆H₉ClN₄ | [1] |

| Molecular Weight | 172.62 g/mol | [1] |

| Canonical SMILES | CC1=CN=C(C(=N)N)N=C1.Cl | [1] |

| InChI Key | HZJGUJRIICPVAD-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95% | [1] |

| LogP | 0.25 | [1] |

Hazard Identification and Safe Handling

While a comprehensive Safety Data Sheet (SDS) for 5-Methylpyrimidine-2-carboxamidine HCl is not publicly available, information from suppliers and data for structurally related compounds provide a basis for safe handling protocols.

GHS Hazard Classification

Based on supplier information, 5-Methylpyrimidine-2-carboxamidine HCl is classified as follows:

Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.

-

Skin Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: In case of insufficient ventilation or handling of large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Safe Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Potential Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The 2-amidinopyrimidine moiety, in particular, is of interest due to its potential to engage in various biological interactions.

Rationale for Interest

The 2-amidinopyrimidine core can act as a bioisostere for other functional groups and can participate in hydrogen bonding and electrostatic interactions with biological targets. The methyl group at the 5-position can provide a vector for further chemical modification or influence binding selectivity and metabolic stability.

Potential Therapeutic Areas

While specific biological activity for 5-Methylpyrimidine-2-carboxamidine HCl has not been extensively reported, related pyrimidine derivatives have shown a wide range of activities, including but not limited to:

-

Anticancer: As inhibitors of kinases and other enzymes involved in cell proliferation.

-

Antimicrobial: Exhibiting antibacterial and antifungal properties.

-

Antiviral: Acting against various viral targets.

-

Anti-inflammatory: Modulating inflammatory pathways.

The structural motifs present in 5-Methylpyrimidine-2-carboxamidine HCl suggest it could be a valuable building block or lead compound in these and other therapeutic areas.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of 2-amidinopyrimidine derivatives, which can be adapted and optimized for 5-Methylpyrimidine-2-carboxamidine HCl.

Proposed Synthetic Workflow

A common route to 2-amidinopyrimidines involves the condensation of a suitable precursor with guanidine.

Caption: Proposed synthetic workflow for 5-Methylpyrimidine-2-carboxamidine HCl.

Step-by-Step Protocol:

-

To a solution of a suitable β-dicarbonyl compound (e.g., a 2-formyl or 2-acetyl ester with a methyl group at the appropriate position) in a suitable solvent (e.g., ethanol, isopropanol), add an equimolar amount of guanidine hydrochloride.

-

Add a base (e.g., sodium ethoxide, potassium carbonate) to neutralize the guanidine hydrochloride and catalyze the condensation.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amidinopyrimidine.

-

If the free base is isolated, it can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether, isopropanol).

Analytical Characterization Workflow

The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.

Caption: Analytical workflow for the characterization of 5-Methylpyrimidine-2-carboxamidine HCl.

General HPLC Method for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

Conclusion

5-Methylpyrimidine-2-carboxamidine hydrochloride is a chemical entity with significant potential in drug discovery, owing to its pyrimidine core and reactive amidine functionality. While specific biological and toxicological data are limited, this guide provides a foundational understanding of its properties, safe handling procedures, and potential applications based on the current state of knowledge and data from analogous compounds. Researchers are encouraged to perform thorough characterization and safety assessments before extensive use.

References

-

ChemBK. 5-Methyl-2-aminopyrimidine. [Link]

-

RSC Publishing. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. [Link]

-

ResearchGate. Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. [Link]

-

NIH. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. [Link]

- Google Patents. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

-

PubMed. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. [Link]

-

PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine. [Link]

-

PubChem. 2-Amino-5-methylpyridine. [Link]

-

MySkinRecipes. Methyl 2-aminopyrimidine-5-carboxylate. [Link]

-

PubChem. Methyl 2-aminopyrimidine-5-carboxylate. [Link]

-

Jessica Chemicals. Titanium Diisopropoxy Bis(ethyl Acetoacetate) CAS NO 27858-32-8. [Link]

-

INFICON. APPLICATION NOTE - Rapid Analysis of Natural Gas Composition Using a Single Module Micro GC Fusion. [Link]

-

HiMedia Laboratories. ACES. [Link]

-

LookChem. 2-Hydroxy-4-methylpyrimidine hydrochloride 5348-51-6 wiki. [Link]

Sources

Application Note & Protocol: Synthesis of Fused Pyrimido[1,2-a]pyrimidines via Cyclocondensation of 5-Methylpyrimidine-2-carboxamidine

Introduction: The Significance of Fused Pyrimidines and the Utility of 5-Methylpyrimidine-2-carboxamidine

Fused pyrimidine ring systems, particularly pyrimido[1,2-a]pyrimidines, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds are found in a variety of biologically active molecules and natural products, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1] The rigid, planar structure of the pyrimido[1,2-a]pyrimidine core provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.

5-Methylpyrimidine-2-carboxamidine is a versatile and highly functionalized building block for the synthesis of these valuable fused heterocycles. Its structure incorporates a nucleophilic amidine group positioned ortho to a ring nitrogen atom on a pyrimidine core. This arrangement is pre-organized for cyclization reactions, making it an ideal precursor for the construction of an additional fused pyrimidine ring. This application note provides a detailed protocol for the synthesis of fused pyrimido[1,2-a]pyrimidines through the cyclocondensation reaction of 5-Methylpyrimidine-2-carboxamidine with 1,3-dicarbonyl compounds.

Reaction Mechanism and Scientific Principles

The synthesis of the pyrimido[1,2-a]pyrimidine core from 5-Methylpyrimidine-2-carboxamidine and a 1,3-dicarbonyl compound proceeds through a well-established cyclocondensation reaction. The reaction is typically acid-catalyzed and involves a sequence of nucleophilic additions and dehydration steps.

The fundamental steps of the mechanism are as follows:

-

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine group of 5-Methylpyrimidine-2-carboxamidine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

-

Intramolecular Cyclization: Following the initial addition, an intramolecular cyclization occurs. The second nitrogen atom of the amidine moiety attacks the remaining carbonyl group of the 1,3-dicarbonyl substrate. This step leads to the formation of a six-membered dihydropyrimidine ring intermediate.

-

Dehydration: The reaction is driven to completion by the elimination of two molecules of water (dehydration) from the cyclic intermediate. This dehydration process results in the formation of the stable, aromatic pyrimido[1,2-a]pyrimidine ring system.

The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of fused pyrimido[1,2-a]pyrimidines.

Materials and Equipment

Reagents:

-

5-Methylpyrimidine-2-carboxamidine hydrochloride (or free base)

-

Selected 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)

-

Solvent (e.g., ethanol, acetic acid, N,N-dimethylformamide)

-

Acid catalyst (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid)

-

Base for neutralization (if starting with hydrochloride salt, e.g., sodium bicarbonate, triethylamine)

-

Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

-

Deuterated solvent for NMR analysis (e.g., DMSO-d6, CDCl3)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thermometer

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization apparatus

-

Column chromatography setup (optional)

-

NMR spectrometer

-

Mass spectrometer

-

Infrared spectrometer

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a fused pyrimido[1,2-a]pyrimidine derivative from 5-Methylpyrimidine-2-carboxamidine and a 1,3-dicarbonyl compound. The specific conditions may require optimization based on the chosen 1,3-dicarbonyl substrate.

Step 1: Reagent Preparation

1.1. In a clean, dry round-bottom flask, dissolve 5-Methylpyrimidine-2-carboxamidine hydrochloride (1.0 eq) in the chosen solvent (e.g., ethanol, 10-20 mL per gram of starting material).

1.2. If using the hydrochloride salt, add a suitable base (e.g., triethylamine, 1.1 eq) to the solution to liberate the free base of the amidine. Stir for 10-15 minutes at room temperature.

Step 2: Reaction Setup and Execution

2.1. To the solution of 5-Methylpyrimidine-2-carboxamidine, add the 1,3-dicarbonyl compound (1.0-1.2 eq).

2.2. Add the acid catalyst (e.g., a few drops of concentrated hydrochloric acid or a catalytic amount of p-toluenesulfonic acid).

2.3. Equip the flask with a reflux condenser and a magnetic stir bar.

2.4. Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the chosen solvent.

Step 3: Reaction Monitoring

3.1. Monitor the progress of the reaction by thin-layer chromatography (TLC). Use an appropriate solvent system (e.g., ethyl acetate/hexane) to develop the TLC plate.

3.2. Visualize the spots under a UV lamp. The reaction is considered complete when the starting materials are consumed.

Step 4: Product Isolation and Purification

4.1. Once the reaction is complete, cool the mixture to room temperature.

4.2. If a precipitate forms upon cooling, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent.

4.3. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

4.4. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system.

Step 5: Product Characterization

5.1. Dry the purified product under vacuum.

5.2. Characterize the final product using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: to confirm the chemical structure.

- Mass Spectrometry (MS): to determine the molecular weight.

- Infrared (IR) Spectroscopy: to identify functional groups.

Illustrative Reaction Scheme

Caption: General reaction scheme for the synthesis of fused pyrimido[1,2-a]pyrimidines.

Data Presentation: Representative Examples

The following table summarizes typical reaction conditions and expected yields for the synthesis of pyrimido[1,2-a]pyrimidine derivatives from 5-Methylpyrimidine-2-carboxamidine and various 1,3-dicarbonyl compounds.

| Entry | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | Acetylacetone | Ethanol | HCl | 4-6 | 85-95 |

| 2 | Ethyl Acetoacetate | Acetic Acid | H₂SO₄ | 6-8 | 70-80 |

| 3 | Dibenzoylmethane | DMF | p-TSA | 8-12 | 75-85 |

Note: Yields are based on purified product and may vary depending on the specific reaction scale and purification method.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst; Insufficient heating; Incorrect stoichiometry | Check the quality of the catalyst; Ensure the reaction is maintained at the appropriate reflux temperature; Verify the molar equivalents of the reactants. |

| Formation of multiple products | Side reactions; Impure starting materials | Optimize the reaction temperature and time; Purify the starting materials before use; Consider using a milder catalyst. |

| Difficulty in product purification | Product is highly soluble in the reaction solvent; Presence of impurities with similar polarity | For soluble products, concentrate the solvent and attempt precipitation by adding a non-polar co-solvent; For purification challenges, try a different recrystallization solvent or optimize the eluent system for column chromatography. |

Conclusion

The protocol outlined in this application note provides a robust and versatile method for the synthesis of fused pyrimido[1,2-a]pyrimidines using 5-Methylpyrimidine-2-carboxamidine as a key building block. This approach offers a straightforward and efficient route to a class of compounds with significant potential in drug discovery and development. The reaction is generally high-yielding and can be adapted to a range of 1,3-dicarbonyl substrates, allowing for the generation of diverse libraries of fused pyrimidine derivatives for biological screening.

References

- Vanden Eynde, J. J., Hecq, N., Kataeva, O., & Kappe, C. O. (2000). Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. Molecules, 5(7), 847-856.

- Debnath, S., Debnath, P., & De, U. C. (2025).

- Katritzky, A. R., Ostercamp, D. L., & Yousaf, T. I. (1987). The mechanisms of heterocyclic tautomerism: A critical review. Tetrahedron, 43(22), 5171-5186.

- Bonacorso, H. G., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267-276.

-

Organic Chemistry Portal. Pyrimidine Synthesis. Retrieved from [Link]

Sources

Application Note: Utilizing 5-Methylpyrimidine-2-carboxamidine HCl for the Discovery of Novel Kinase Inhibitors

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for facile chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[1][2] Pyrimidine derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-viral, and anti-diabetic properties, often through the targeted inhibition of key enzymes in signaling pathways.[2][3][4] 5-Methylpyrimidine-2-carboxamidine hydrochloride is a member of this important class of compounds, and its structural features suggest potential as a modulator of enzyme function, particularly within the domain of protein kinases.

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This application note provides a comprehensive guide for researchers and drug development professionals on the use of 5-Methylpyrimidine-2-carboxamidine HCl as a starting point for the discovery and characterization of novel kinase inhibitors. We will outline protocols for primary biochemical screening, cell-based secondary assays, and mechanism of action studies, all grounded in established scientific principles.

Hypothesized Mechanism of Action

Based on the structural features of 5-Methylpyrimidine-2-carboxamidine HCl, specifically the presence of a hydrogen-bond donating carboxamidine group and a methyl-substituted pyrimidine ring, we hypothesize that this compound may act as a competitive inhibitor of ATP binding to the active site of certain protein kinases. The pyrimidine ring can mimic the adenine core of ATP, while the carboxamidine moiety can form key interactions with conserved residues in the kinase hinge region. The methyl group may provide additional selectivity by interacting with a specific hydrophobic pocket within the ATP-binding site.

Figure 1: Hypothesized competitive inhibition of a protein kinase by 5-Methylpyrimidine-2-carboxamidine HCl.

Experimental Protocols

Primary Biochemical Screening: In Vitro Kinase Inhibition Assay

This protocol describes a generic, high-throughput method to assess the direct inhibitory activity of 5-Methylpyrimidine-2-carboxamidine HCl against a panel of protein kinases. A common method is a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human protein kinases (e.g., from a commercial vendor)

-

Kinase-specific peptide substrates

-

ATP

-

5-Methylpyrimidine-2-carboxamidine HCl

-

ADP-Glo™ Kinase Assay kit (Promega) or equivalent

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white, flat-bottom plates

-

Multichannel pipettes and a microplate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 5-Methylpyrimidine-2-carboxamidine HCl in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 µM to 100 µM.

-

Assay Plate Preparation:

-

Add 2.5 µL of each compound dilution to the appropriate wells of a 384-well plate.

-

Add 2.5 µL of DMSO to the control wells (0% inhibition) and 2.5 µL of a known inhibitor to the positive control wells (100% inhibition).

-

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase.

-

Add 5 µL of the 2X kinase/substrate solution to each well.

-

Prepare a 2X ATP solution in assay buffer. The final concentration should be at the Km for each kinase.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| Parameter | Description |

| IC50 | The concentration of an inhibitor where the response is reduced by half. |

| % Inhibition | (1 - (Luminescence_sample - Luminescence_100%_inhibition) / (Luminescence_0%_inhibition - Luminescence_100%_inhibition)) * 100 |

Secondary Assay: Cell-Based Target Engagement

This protocol aims to confirm that 5-Methylpyrimidine-2-carboxamidine HCl can engage its target kinase within a cellular context. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.

Materials:

-

A human cell line known to express the target kinase (e.g., a cancer cell line).

-

Cell culture medium and supplements.

-

5-Methylpyrimidine-2-carboxamidine HCl.

-

A positive control inhibitor.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies specific for the phosphorylated and total forms of the downstream substrate.

-

A secondary antibody conjugated to horseradish peroxidase (HRP).

-

Enhanced chemiluminescence (ECL) substrate.

-

Western blotting equipment.

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of 5-Methylpyrimidine-2-carboxamidine HCl (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control inhibitor.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in 100 µL of lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

-

Western Blotting:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

Strip the membrane and re-probe with an antibody against the total form of the substrate as a loading control.

-

Data Analysis:

Quantify the band intensities for the phosphorylated and total substrate proteins. Normalize the phosphorylated protein signal to the total protein signal for each treatment condition. Plot the normalized signal versus the compound concentration to determine the cellular EC50.

Figure 2: Workflow for cell-based target engagement studies.

Troubleshooting and Considerations

-

Solubility: 5-Methylpyrimidine-2-carboxamidine HCl is a hydrochloride salt, which generally confers good aqueous solubility. However, always verify the solubility in your specific assay buffer.

-

Off-Target Effects: As with any small molecule, it is crucial to assess the selectivity of 5-Methylpyrimidine-2-carboxamidine HCl by screening against a broad panel of kinases.

-

Cytotoxicity: In cell-based assays, it is important to determine the cytotoxic concentration of the compound to ensure that the observed effects on substrate phosphorylation are not due to cell death.[4]

Conclusion

5-Methylpyrimidine-2-carboxamidine HCl represents a valuable starting point for the discovery of novel kinase inhibitors. The pyrimidine core is a well-validated scaffold in drug discovery, and the protocols outlined in this application note provide a robust framework for identifying and characterizing the inhibitory activity of this compound.[5][6] By employing a combination of biochemical and cell-based assays, researchers can elucidate the mechanism of action and advance the development of new therapeutic agents for a variety of diseases.

References

-

Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Various Authors. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. Retrieved from [Link]

-

Various Authors. (2021). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Various Authors. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 3. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Improving solubility of 5-Methylpyrimidine-2-carboxamidine HCl in organic solvents

Technical Support Center: 5-Methylpyrimidine-2-carboxamidine HCl

A Guide to Enhancing Solubility in Organic Solvents

Introduction

5-Methylpyrimidine-2-carboxamidine hydrochloride is a valuable building block in synthetic chemistry, often utilized in the development of novel therapeutic agents and functional materials. A significant challenge frequently encountered by researchers is its poor solubility in many common organic solvents. This guide provides a comprehensive, question-and-answer-based resource to troubleshoot and overcome these solubility issues, ensuring the smooth progression of your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 5-Methylpyrimidine-2-carboxamidine HCl poorly soluble in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

Answer: The poor solubility stems from the compound's chemical nature. It is a hydrochloride salt, meaning the amidine group is protonated, forming a positively charged amidinium ion, which is paired with a chloride anion (Cl⁻). This ionic character results in a strong, stable crystal lattice structure.

-

The "Like Dissolves Like" Principle: Ionic or highly polar compounds dissolve best in polar solvents, such as water, methanol, or dimethyl sulfoxide (DMSO), which can effectively solvate the ions and overcome the crystal lattice energy.

-

Low Polarity of Common Organic Solvents: Solvents like DCM, THF, and ethyl acetate are significantly less polar. They cannot effectively stabilize the charged ions, leading to very low solubility. The energy required to break apart the ionic crystal lattice is much greater than the energy gained by solvating the ions in a nonpolar medium.

Q2: What are the simplest first steps to try and improve solubility without chemically altering the compound?

Answer: Before resorting to more complex methods, simple physical interventions can sometimes be effective.

-

Vigorous Agitation & Sonication: Ensure the mixture is being stirred vigorously to maximize the contact between the solvent and the solid's surface area.[1] Sonication, using an ultrasonic bath, can provide the energy needed to break apart solid agglomerates and enhance the dissolution rate.

-

Gentle Warming: Carefully increasing the temperature of the mixture can improve solubility.[1] Heat provides the kinetic energy required to help overcome the crystal lattice forces.

-

Causality: As temperature increases, solvent molecules move faster and collide with the solid with greater energy, facilitating the dissolution process.

-

Self-Validating Protocol:

-

Start with a small test sample to avoid degrading your bulk material.

-

Heat the suspension gently (e.g., 40 °C) in a sealed vial and observe for dissolution.

-

Always monitor for any signs of decomposition (e.g., color change). Cool the solution to your reaction temperature to ensure the compound does not precipitate back out.

-

-

Q3: How can a co-solvent system improve solubility, and how do I select the right one?

Answer: Co-solvency is a powerful technique where a small amount of a "good" solvent (in which the compound is soluble) is added to the primary "poor" solvent to increase overall solubility.[2]

-

Mechanism of Action: The co-solvent, typically a polar solvent like methanol or DMSO, works by reducing the overall polarity difference between the solute and the bulk solvent.[3][4] It helps to solvate the ionic compound, breaking it away from the crystal lattice, which then allows it to be dispersed in the less polar primary solvent.

-

Workflow for Selecting a Co-Solvent System:

A workflow for co-solvent screening.

-

Data-Driven Solvent Selection: The following table provides guidance on solvent properties. To dissolve the HCl salt, start with co-solvents from the high polarity group.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Suitability for HCl Salt | Suitability for Freebase |

| Water | 10.2 | 80.1 | High (as co-solvent) | Low |

| DMSO | 7.2 | 46.7 | High (as co-solvent) | Moderate |

| Methanol | 6.6 | 32.7 | High (as co-solvent) | Moderate |

| Ethanol | 5.2 | 24.5 | Moderate (as co-solvent) | Moderate-High |

| Dichloromethane (DCM) | 3.4 | 9.1 | Very Low | High |

| Tetrahydrofuran (THF) | 4.2 | 7.5 | Very Low | High |

| Ethyl Acetate | 4.3 | 6.0 | Very Low | High |

| Toluene | 2.3 | 2.4 | Very Low | High |

Q4: When is it necessary to convert the HCl salt to its freebase form?

Answer: Converting the hydrochloride salt to the neutral "freebase" is the most robust and reliable method for achieving high solubility in less polar organic solvents.[1] This should be your method of choice when:

-

Your downstream reaction is sensitive to polar co-solvents like methanol or water.

-

You require a high concentration of the compound in a non-polar solvent.

-

Heating and co-solvent methods have failed.

Causality: The freebase form is a neutral, non-ionic molecule. By removing the proton and the chloride counter-ion, the strong intermolecular ionic forces are eliminated. The resulting neutral compound is significantly less polar and thus much more soluble in organic solvents like DCM, THF, and ethyl acetate.[1]

Experimental Protocols

Protocol 1: Step-by-Step Conversion of 5-Methylpyrimidine-2-carboxamidine HCl to its Freebase

This protocol utilizes a standard liquid-liquid extraction to neutralize the HCl salt and extract the more organic-soluble freebase.

Materials:

-

5-Methylpyrimidine-2-carboxamidine HCl

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

Dissolution: Dissolve the 5-Methylpyrimidine-2-carboxamidine HCl in a minimal amount of deionized water in a flask.

-

Transfer: Transfer the aqueous solution to a separatory funnel.

-

Basification: Slowly add a saturated solution of sodium bicarbonate while gently swirling. Continue adding until gas evolution (CO₂) ceases, or if using NaOH, add dropwise until the aqueous layer is basic (pH > 8, check with pH paper). This deprotonates the amidinium ion to form the neutral freebase.[5][6]

-

Extraction: Add an equal volume of DCM or ethyl acetate to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure.

-

Phase Separation: Allow the layers to separate fully. The organic layer (containing the freebase) will typically be the bottom layer if using DCM and the top layer if using ethyl acetate.

-

Collection: Drain the organic layer into a clean flask. To maximize yield, perform a second extraction of the aqueous layer with a fresh portion of the organic solvent and combine the organic layers.

-

Drying: Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the combined organic extracts to remove any residual water. Swirl and let it sit for 10-15 minutes.

-

Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the 5-Methylpyrimidine-2-carboxamidine freebase, which should now be readily soluble in your desired organic solvent.

-

Workflow Diagram for Freebase Conversion:

A diagram of the salt-to-freebase conversion workflow.

References

- Benchchem Technical Support. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.

- Fluorochem. (n.d.). 5-METHYLPYRIMIDINE-2-CARBOXAMIDINE HCL.

- Wikipedia. (2023). Cosolvent.

- Poor Man's Chemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine.

- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.

- ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?.

- Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.

- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.

- CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin.

- ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?.

- Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.

- Slideshare. (n.d.). Methods of solubility enhancements.

- Serajuddin, A. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

- Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?.

- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting low yields in 5-Methylpyrimidine-2-carboxamidine cyclization

Welcome to the technical support center for troubleshooting the intramolecular cyclization of 5-Methylpyrimidine-2-carboxamidine. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize fused pyrimidine ring systems, such as pyrimido[1,2-a]pyrimidines, and are encountering challenges with reaction yield and purity.

This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide robust, validated protocols to overcome them.

Part 1: Troubleshooting Guide for Low Yields

This section addresses the most common and frustrating issue in synthesis: low yields. Each question represents a specific problem you might encounter in the lab.

Question 1: My reaction yield is consistently low (<30%), and TLC/LC-MS analysis shows a significant amount of unreacted 5-Methylpyrimidine-2-carboxamidine. What are the primary causes and how can I fix this?

Answer:

Low conversion is a classic problem that typically points to issues with reaction kinetics or thermodynamics. The activation energy for the intramolecular cyclization is not being sufficiently overcome, or the reaction equilibrium does not favor the product under your current conditions.

Potential Causes & Solutions:

-

Insufficient Thermal Energy: Intramolecular cyclizations often require a significant input of energy to facilitate the necessary conformational changes for the nucleophilic attack to occur.

-

Solution: Gradually increase the reaction temperature in 10-20°C increments. If you are running the reaction in a high-boiling solvent like DMF or DMSO, consider heating to 100-140°C. For lower-boiling solvents like acetonitrile or ethanol, reflux conditions are a necessary starting point. Microwave-assisted synthesis can also be highly effective, often dramatically reducing reaction times and improving yields by providing efficient and uniform heating.[1][2]

-

-

Inappropriate Base Selection: The base is critical for deprotonating the nucleophile (likely an amine or activated methylene group elsewhere in the molecule that attacks the pyrimidine ring), but the wrong choice can hinder the reaction.

-

Problem: A weak base may not sufficiently deprotonate the nucleophile. A bulky or sterically hindered base might be too slow. Conversely, a very strong, non-hindered base (like NaOH or KOH) could lead to unwanted side reactions on the pyrimidine ring itself.

-

Solution: Screen a panel of bases. If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal alkoxide like sodium tert-butoxide (NaOtBu).[3] These provide the necessary basicity without introducing competing nucleophiles.

-

-

Solvent Mismatch: The solvent plays a crucial role in solvating reactants, intermediates, and transition states. A poor solvent choice can prevent the reaction from proceeding efficiently.[4][5]

-

Problem: The transition state for the cyclization may be highly polar. A non-polar solvent (like toluene or THF) will not stabilize this transition state, leading to a high activation barrier.[4] Additionally, poor solubility of the starting material can lead to a heterogeneous mixture and slow kinetics.[5]

-

Solution: Switch to a polar aprotic solvent. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent choices for this type of reaction as they effectively solvate charged intermediates and support the SNAr-type mechanism often involved in these cyclizations.[3][4][6]

-

Troubleshooting Workflow for Low Conversion

Caption: A logical workflow for troubleshooting low conversion rates.

Question 2: My reaction is producing multiple products, leading to a low yield of the desired cyclized compound and a difficult purification. How can I improve selectivity?

Answer:

The formation of multiple products indicates the presence of competing reaction pathways. This can be due to the presence of multiple nucleophilic sites, side reactions like dimerization, or decomposition of the starting material or product.

Potential Causes & Solutions:

-

Competing Nucleophilic Attack: The 5-Methylpyrimidine-2-carboxamidine scaffold has several nitrogen atoms. If the cyclization is intended to proceed via an intramolecular Nucleophilic Aromatic Substitution (SNAr), the nucleophile might be attacking different electrophilic sites on the pyrimidine ring.

-

Insight: In pyrimidine systems, the C4 and C6 positions are generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position.[7] However, the specific substitution pattern can alter this reactivity.

-

Solution: Lower the reaction temperature. Competing pathways often have different activation energies. Running the reaction at a lower temperature may favor the desired pathway kinetically.[8] Also, the choice of base can influence regioselectivity. A sterically hindered base may favor attack at a less hindered, though electronically less favorable, position.

-

-

Intermolecular vs. Intramolecular Reaction: If the concentration of your starting material is too high, intermolecular reactions (dimerization) can compete with the desired intramolecular cyclization.

-

Solution: Employ high-dilution conditions. Run the reaction at a lower concentration (e.g., 0.01-0.05 M). This can be achieved by either using a larger volume of solvent or by using a syringe pump to add the substrate slowly to the heated reaction mixture over several hours. This maintains a low instantaneous concentration, favoring the intramolecular pathway.

-

-

Decomposition: Pyrimidine rings, especially when activated, can be susceptible to decomposition or ring-opening under harsh conditions (high heat, very strong base).

-

Solution: Monitor the reaction over time using TLC or LC-MS. If you see the product form and then disappear, decomposition is likely. Reduce the reaction temperature or time. If a strong base is being used, consider a milder alternative like K₃PO₄ or Cs₂CO₃, which may require longer reaction times but can provide a cleaner profile.[3]

-

Data-Driven Solvent & Base Optimization

To systematically address both low conversion and poor selectivity, a Design of Experiments (DoE) approach is recommended. A simple screening table can guide your efforts.

| Entry | Solvent | Base (1.5 eq) | Temperature (°C) | Outcome/Observation |

| 1 | Toluene | K₂CO₃ | 110 (Reflux) | Low conversion, starting material remains. |

| 2 | Acetonitrile | K₂CO₃ | 82 (Reflux) | Low conversion, some side product observed. |

| 3 | DMF | K₂CO₃ | 120 | Moderate conversion (~50%), clean reaction. |

| 4 | DMF | DBU | 120 | High conversion (>90%), major product. |

| 5 | DMSO | NaOtBu | 120 | Fast reaction, but multiple products observed. |

This table represents hypothetical data to illustrate an optimization strategy.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about the reaction to deepen your understanding of the underlying chemistry.

Q1: What is the likely mechanism for this cyclization, and how does that inform my experimental design?

A1: The most probable mechanism is an intramolecular nucleophilic aromatic substitution (SNAr) .[9] In this pathway, a nucleophilic group tethered to the 5-methyl position attacks an electron-deficient carbon atom on the pyrimidine ring (typically C4 or C6), displacing a leaving group or proceeding through an addition-elimination sequence.

Mechanistic Steps & Implications:

-

Deprotonation: A base removes a proton from the nucleophile (e.g., an amine, -NH₂) to make it more reactive. This step highlights the critical importance of base selection.

-

Nucleophilic Attack: The anionic nucleophile attacks an electrophilic carbon on the pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex . The stability of this complex is key. Electron-withdrawing groups on the ring stabilize it, while polar aprotic solvents (DMF, DMSO) are essential for solvating this charged species.[3]

-

Aromatization: The ring re-aromatizes by expelling a leaving group (if one is present) or through a subsequent elimination/oxidation step.

Sources

- 1. sciforum.net [sciforum.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Influence of intramolecular interactions and transition state energetics on the strain-promoted azide–alkyne cycloaddition of 2-aminobenzenesulfonamide-containing cyclononynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimization of Reaction Temperature for Pyrimidine Carboxamidine Coupling

Welcome to the Technical Support Center for the optimization of pyrimidine carboxamidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to empower you with the knowledge to rationally optimize your reaction temperature for higher yields, improved purity, and reproducible results.

Introduction: The Critical Role of Temperature in Pyrimidine Carboxamidine Coupling

The coupling of a carboxamidine with a pyrimidine core is a fundamental transformation in medicinal chemistry, granting access to a diverse array of biologically active molecules. The reaction temperature is arguably one of the most critical parameters influencing the success of this transformation. It directly impacts reaction kinetics, catalyst stability, and the propensity for side reactions. An improperly controlled temperature can lead to a cascade of issues, from sluggish or incomplete reactions to the formation of intractable byproduct mixtures. This guide will provide a systematic approach to understanding and optimizing this crucial parameter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during pyrimidine carboxamidine coupling, with a focus on temperature-related causes and solutions.

Q1: My reaction shows low or no conversion to the desired product. What are the likely temperature-related causes and how can I address them?

A1: Low or no conversion is a frequent challenge that can often be traced back to suboptimal temperature settings.

Probable Causes & Solutions:

-

Insufficient Thermal Energy: The reaction may have a significant activation energy that is not being overcome at the current temperature.

-

Solution: Gradually increase the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments). Monitor the reaction progress at each temperature point using a suitable analytical technique like TLC or LC-MS. For many standard couplings, temperatures in the range of 80-120 °C are a good starting point.[1] Microwave-assisted synthesis can also be a powerful tool to rapidly screen higher temperatures and reduce reaction times.

-

-

Catalyst Inactivity at Low Temperatures: If you are employing a palladium or copper catalyst, it may require a certain temperature to enter the catalytic cycle efficiently.

-

Solution: Consult the literature for the recommended temperature range for your specific catalyst system. Some modern pre-catalysts are designed to activate at lower temperatures, which could be an alternative if your substrate is thermally sensitive.

-

-

Poor Solubility of Reactants: One or more of your starting materials may have limited solubility in the chosen solvent at the current reaction temperature.

-

Solution: In addition to increasing the temperature to improve solubility, consider switching to a higher-boiling point solvent that is known to be effective for this type of coupling, such as DMF, DMSO, or toluene.

-

Q2: I am observing significant byproduct formation. How can I use temperature to improve the selectivity of my reaction?

A2: The formation of byproducts is a clear indication that alternative reaction pathways are competing with your desired transformation. Temperature plays a pivotal role in controlling the selectivity between these pathways.

Probable Causes & Solutions:

-

Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the formation of the kinetic product (the product that is formed fastest), which may not be your desired product. At higher temperatures, an equilibrium may be established, leading to the formation of the more stable thermodynamic product.[2]

-

Solution: First, identify the major byproduct(s). If you suspect you are forming a kinetic byproduct, carefully increasing the reaction temperature may allow the reaction to equilibrate to the more stable, desired thermodynamic product. Conversely, if the byproduct is a result of decomposition or a subsequent undesired reaction of your product at high temperatures, lowering the temperature is necessary.

-

-

Decomposition of Starting Materials or Product: Elevated temperatures can lead to the degradation of thermally sensitive functional groups on your pyrimidine or carboxamidine.

-

Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. It is crucial to monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to heat.

-

-

Competing Side Reactions Favored at High Temperatures: Certain side reactions, such as the Hantzsch-type dihydropyridine formation in related pyrimidine syntheses, are known to be favored at higher temperatures.[1]

-

Solution: If you identify byproducts characteristic of high-temperature side reactions, systematically lower the reaction temperature. This may require longer reaction times, but the improvement in purity often justifies the trade-off.

-

Q3: My catalyst appears to be deactivating during the reaction. Could temperature be the culprit?

A3: Yes, temperature can significantly impact catalyst stability and lead to deactivation, resulting in a stalled reaction.

Probable Causes & Solutions:

-

Thermal Decomposition of the Catalyst: Many organometallic catalysts, particularly palladium complexes with phosphine ligands, have a limited thermal stability.

-

Solution: Operate the reaction within the recommended temperature range for your specific catalyst. If you must use higher temperatures, consider switching to a more thermally robust catalyst system, for example, one with a sterically hindered biarylphosphine ligand.

-

-

Sintering of Heterogeneous Catalysts: If you are using a solid-supported catalyst, high temperatures can cause the metal particles to agglomerate (sinter), reducing the active surface area.[3]

-

Solution: Avoid localized overheating by ensuring efficient stirring. If sintering is suspected, operating at a lower temperature or choosing a catalyst with a more stable support may be necessary.

-

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for optimizing my pyrimidine carboxamidine coupling?

A: A good starting point for many palladium- or copper-catalyzed couplings is in the range of 80-100 °C.[1] However, the optimal temperature is highly dependent on the specific substrates, catalyst, and solvent used. A systematic temperature scouting experiment is always recommended.

Q: How does the choice of solvent relate to the reaction temperature?

A: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Solvents with higher boiling points like DMF, DMSO, or toluene allow for a wider range of temperatures to be explored. Additionally, the solvent's polarity can influence the reaction rate and may affect the optimal temperature.

Q: Can I use microwave heating for this reaction?

A: Absolutely. Microwave-assisted synthesis can be an excellent tool for rapidly optimizing the reaction temperature. The efficient and uniform heating provided by microwaves can significantly reduce reaction times and often leads to cleaner reaction profiles with fewer byproducts.

Q: How do I know if I am under kinetic or thermodynamic control?

A: A classic experiment to determine this is to run the reaction at a low temperature for a short period to isolate the initial product distribution (kinetic control). Then, run the reaction at a higher temperature for a longer period to see if the product ratio changes, indicating an equilibrium has been reached (thermodynamic control).[2] Analyzing the product mixture at different time points and temperatures can provide valuable mechanistic insights.

Experimental Protocols

Protocol 1: Step-by-Step Temperature Scouting Experiment

This protocol provides a general framework for systematically optimizing the reaction temperature for a pyrimidine carboxamidine coupling.

Materials:

-

Pyrimidine starting material (e.g., a halopyrimidine)

-

Carboxamidine hydrochloride

-

Catalyst (e.g., Pd(OAc)₂, CuI)

-

Ligand (if required)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Reaction vials with stir bars

-

Heating block or oil bath with precise temperature control

-

TLC plates or LC-MS for reaction monitoring

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the pyrimidine starting material (1.0 eq), carboxamidine hydrochloride (1.2 eq), catalyst (e.g., 5 mol%), ligand (e.g., 10 mol%), and base (2.0 eq) to a series of identical reaction vials.

-

Solvent Addition: Add the anhydrous solvent to each vial to achieve the desired concentration (e.g., 0.1 M).

-

Temperature Screening: Place the vials in a pre-heated heating block at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

-

Reaction Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product and any byproducts.

-

Data Analysis: Compare the results at different temperatures and time points to identify the optimal conditions that provide the highest conversion to the desired product with the cleanest reaction profile.

| Temperature (°C) | Time (h) | Conversion (%) | Product:Byproduct Ratio |

| 60 | 24 | 10 | >99:1 |

| 80 | 12 | 65 | 95:5 |

| 100 | 4 | 98 | 90:10 |

| 120 | 2 | >99 | 80:20 |

Table 1: Example of data from a temperature scouting experiment.

Visualization of Key Concepts

Experimental Workflow for Temperature Optimization

Caption: Workflow for temperature scouting.

Troubleshooting Decision Tree for Low Yield

Caption: Decision tree for low yield troubleshooting.

References

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. 2023. Available at: [Link].

-

MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules. 2018. Available at: [Link].

-

ResearchGate. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. 2022. Available at: [Link].

-

ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. 2021. Available at: [Link].

-

Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. 2024. Available at: [Link].

-

ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016. Available at: [Link].

-

RSC Publishing. Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols. Organic & Biomolecular Chemistry. 2017. Available at: [Link].

Sources

Technical Support Center: Stability of 5-Methylpyrimidine-2-carboxamidine HCl in Aqueous Solution

Welcome to the technical support center for 5-Methylpyrimidine-2-carboxamidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound in aqueous solutions. Given the limited specific stability data for this exact molecule in publicly available literature, this guide synthesizes information from studies on related pyrimidine and carboxamidine derivatives, established chemical principles, and regulatory guidelines for forced degradation studies.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Methylpyrimidine-2-carboxamidine HCl in aqueous solutions?

A1: Based on the chemical structure, the primary stability concerns are hydrolysis of the carboxamidine group and potential degradation of the pyrimidine ring. The carboxamidine group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, to form the corresponding amide or carboxylic acid.[6] The pyrimidine ring, while generally aromatic, can be sensitive to photodegradation and strong oxidizing conditions.[7][8]

Q2: I'm observing a decrease in the concentration of my stock solution of 5-Methylpyrimidine-2-carboxamidine HCl over time. What could be the cause?

A2: A decrease in concentration is likely due to chemical degradation. The most probable cause is hydrolysis, especially if the solution is not buffered to an optimal pH. Temperature and light exposure can also accelerate degradation. We recommend preparing fresh solutions for critical experiments and storing stock solutions at low temperatures, protected from light.

Q3: What is the expected major degradation product of 5-Methylpyrimidine-2-carboxamidine HCl in an aqueous solution?

A3: The most likely major degradation product is 5-methylpyrimidine-2-carboxamide, formed through the hydrolysis of the carboxamidine group. Further hydrolysis could potentially lead to the formation of 5-methylpyrimidine-2-carboxylic acid. The exact degradation pathway and products can be confirmed through forced degradation studies and subsequent analysis by techniques like LC-MS.

Q4: Are there any recommended storage conditions for aqueous solutions of 5-Methylpyrimidine-2-carboxamidine HCl?

A4: To maximize stability, aqueous solutions should be prepared in a suitable buffer, preferably in the neutral to slightly acidic pH range (to be determined by stability studies). Solutions should be stored at low temperatures (2-8 °C for short-term and -20 °C or lower for long-term storage) and protected from light by using amber vials or by wrapping the container in aluminum foil.

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |

| Unexpected peaks in chromatogram | Degradation of the compound. | 1. Prepare a fresh solution and re-analyze. 2. Perform a forced degradation study to identify potential degradation products. 3. Ensure the mobile phase is compatible and does not induce degradation. |

| Poor reproducibility of results | Instability of the compound in the experimental solution. | 1. Prepare fresh solutions immediately before each experiment. 2. Investigate the effect of solution pH and buffer composition on stability. 3. Control the temperature of the autosampler and experimental setup. |

| Loss of biological activity | Chemical degradation of the active compound. | 1. Confirm the purity and integrity of the compound before use. 2. Evaluate the stability of the compound under the specific assay conditions (e.g., temperature, pH, incubation time). |

| Precipitation of the compound | Poor solubility at the experimental pH or concentration. | 1. Determine the solubility of the compound across a range of pH values. 2. Consider the use of co-solvents, but verify their impact on stability and the experimental system. |

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and products of 5-Methylpyrimidine-2-carboxamidine HCl. The extent of degradation should ideally be between 5-20%.[5]

Materials:

-

5-Methylpyrimidine-2-carboxamidine HCl

-

Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (3%)

-

High-purity water

-

pH meter

-

HPLC or UPLC system with a UV/PDA detector and a mass spectrometer (MS)

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 5-Methylpyrimidine-2-carboxamidine HCl in high-purity water at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

-

Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an appropriate amount of NaOH, and analyze by HPLC-MS.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

-

Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Incubate at room temperature, protected from light.

-

Withdraw samples at various time points and analyze by HPLC-MS.

-

-

Thermal Degradation:

-

Place a solid sample of the compound and a vial of the stock solution in an oven at an elevated temperature (e.g., 70 °C).

-

Analyze the solid sample by dissolving it at various time points.

-

Analyze the solution sample directly at various time points.

-

-

Photolytic Degradation:

-